1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](2-furylmethyl)amino]-N-phenylcyclohexanecarboxamide
Overview
Description
3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It’s a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .
Synthesis Analysis
Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular structure of 3-amino-1,2,4-triazole includes a 1,2,4-triazole ring substituted with an amino group .Chemical Reactions Analysis
The chemical reactions involving 3-amino-1,2,4-triazole are complex and depend on the specific conditions and reactants used. For example, it has been used as a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase .Physical And Chemical Properties Analysis
3-Amino-1,2,4-triazole is a colorless/white crystal or powder . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It has a melting point of 157 to 159 °C .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on 3-amino-1,2,4-triazole could involve further exploration of its properties and potential applications. For example, it has been used in various two-hybrid systems, where a high-affinity binding between two proteins (i.e., higher expression of the HIS3 gene) will allow the yeast cell to survive in media containing higher concentrations of 3-AT .
properties
IUPAC Name |
1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-(furan-2-ylmethyl)amino]-N-phenylcyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c23-21-25-18(26-27-21)14-19(29)28(15-17-10-7-13-31-17)22(11-5-2-6-12-22)20(30)24-16-8-3-1-4-9-16/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2,(H,24,30)(H3,23,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEUIFHEDSYPCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(CC3=CC=CO3)C(=O)CC4=NC(=NN4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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